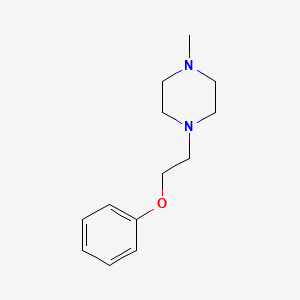

1-methyl-4-(2-phenoxyethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2-phenoxyethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRCTZAXSUDEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Target Engagement Studies in Vitro and Pre Clinical

Neurotransmitter Receptor Binding Profiles (In Vitro)

The interaction of piperazine-based compounds with various neurotransmitter receptors is a key area of pharmacological research. Arylpiperazines, in particular, are recognized for their affinity for serotonin (B10506) and adrenergic receptors. nih.gov The specific binding profiles are heavily influenced by the nature of the substituents on the piperazine (B1678402) ring.

Serotonin Receptor (5-HT1A, 5-HT2A) Affinity Investigations

The arylpiperazine moiety is a well-established scaffold for developing ligands with high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. semanticscholar.org The affinity is modulated by the structural characteristics of the molecule, such as the length of the alkyl chain connecting the piperazine core to other molecular fragments. nih.gov

Studies on various 1-aryl-4-alkylpiperazine derivatives show that many possess high affinity for 5-HT1A receptors. nih.gov For instance, certain derivatives containing a (2-methoxyphenyl)piperazine moiety linked by a three or four-carbon chain to another cyclic group exhibit high binding affinity, with Ki values in the low nanomolar range. semanticscholar.orgnih.gov Specifically, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) demonstrated a Ki of 1.2 nM for the 5-HT1A receptor. semanticscholar.org

Similarly, affinity for the 5-HT2A receptor is a common feature of this chemical class. mdpi.com Some arylpiperazine derivatives act as antagonists at 5-HT2A receptors, a property that is being explored for the development of modern antipsychotic drugs. mdpi.comfabad.org.tr Flibanserin, a piperazine derivative, functions as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. mdpi.com

| Compound Class/Derivative | Receptor Subtype | Affinity (Ki / IC50) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM (Ki) | semanticscholar.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM (Ki) | semanticscholar.org |

| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | 5-HT1A | 0.3 nM (IC50) | nih.gov |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives (e.g., 6a, 10a) | 5-HT1A | 0.5 - 0.6 nM | nih.gov |

| Flibanserin | 5-HT1A / 5-HT2A | High Affinity | mdpi.com |

Dopamine (B1211576) Receptor Interactions

Piperazine derivatives have also been investigated for their interaction with dopamine receptors. Brexpiprazole, a compound featuring a piperazine ring, is a partial agonist at the dopamine D2 receptor. mdpi.com Research into N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has identified compounds with high affinity for D2 and D3 receptors. researchgate.net For example, the cinnamoylamide derivative 38 showed a Ki of 76.4 nM for the human D2L receptor and a much higher affinity of 0.5 nM for the human D3 receptor. researchgate.net

Another piperazine derivative, MC1, was found to increase cortical dopamine levels, though this effect did not appear to be directly mediated by its affinity for 5-HT1A or 5-HT2A receptors. nih.gov The interaction of piperazine-based inhibitors like GBR12909 with the dopamine transporter (DAT) has also been characterized, showing a two-step binding process. nih.gov

| Compound/Derivative | Receptor/Transporter | Affinity (Ki) / Effect | Reference |

| Brexpiprazole | D2 | Partial Agonist | mdpi.com |

| Compound 38 (cinnamoylamide derivative) | hD2L | 76.4 nM (Ki) | researchgate.net |

| Compound 38 (cinnamoylamide derivative) | hD3 | 0.5 nM (Ki) | researchgate.net |

| GBR12909 | DAT | KL = 34 nM | nih.gov |

| MC1 (piperazine derivative) | Dopamine System | Raised cortical dopamine levels | nih.gov |

Adrenoceptor (α1, α2) Binding Assays

The arylpiperazine structure is a key pharmacophore for α1-adrenoceptor ligands. nih.gov Extensive research has been conducted on 1,4-substituted piperazine derivatives to evaluate their affinity for α1- and α2-adrenoceptors. nih.govingentaconnect.com In one study, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were synthesized and tested. nih.gov The most active compounds in this series displaced the radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range (Ki = 2.1–13.1 nM). nih.govingentaconnect.com

Specifically, compound 4 (1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride) showed a high affinity for the α1-adrenoceptor with a Ki value of 2.4 nM and was over 142-fold more selective for α1 over α2-adrenoceptors. nih.govingentaconnect.com Another compound, 5 (1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride), had a Ki value of 2.1 nM for α1-receptors and was 61-fold more selective than for α2-receptors. nih.govingentaconnect.com These binding affinities were generally consistent with their functional antagonistic potencies observed in isolated rat aorta preparations. nih.gov

| Compound/Derivative | Receptor Subtype | Affinity (Ki) | Selectivity (α1 vs α2) | Reference |

| Compound 4 | α1-Adrenoceptor | 2.4 nM | 142.13-fold | nih.govingentaconnect.com |

| Compound 5 | α1-Adrenoceptor | 2.1 nM | 61.05-fold | nih.govingentaconnect.com |

| Compounds 1-5 (general series) | α1-Adrenoceptor | 2.1 - 13.1 nM | - | nih.govingentaconnect.com |

Metabotropic Glutamate (B1630785) Receptor Subtype 1 (mGluR1) Investigations

Metabotropic glutamate (mGlu) receptors are G protein-coupled receptors activated by the neurotransmitter glutamate and are divided into three groups. guidetopharmacology.orgwikipedia.org Group I consists of mGluR1 and mGluR5. guidetopharmacology.orgnih.gov While extensive research exists on ligands for mGlu receptors, including antagonists for mGluR1, specific in vitro binding data for 1-methyl-4-(2-phenoxyethyl)piperazine with mGluR1 was not identified in the reviewed literature. tocris.comnih.gov Research has focused on compounds with an α-amino acid moiety, which is a common feature for competitive ligands at these receptors. tocris.com

Enzyme Modulation and Inhibition Profiling (In Vitro)

General Enzyme Interaction Studies

The piperazine scaffold is present in molecules designed to inhibit various enzymes. For example, N-methyl-piperazine chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov In one study, a 3-trifluoromethyl-4-fluorinated derivative (2k ) showed potent and selective inhibition of MAO-B with an IC50 of 0.71 μM and a Ki of 0.21 μM. nih.gov

Additionally, phenylsulfonyl piperazine derivatives have been explored as α-amylase inhibitors for the management of diabetes mellitus. researchgate.net However, specific studies detailing the interaction profile of this compound with a broad panel of enzymes were not found in the available search results.

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity Modulation in Cellular Systems

Research into the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives has provided insights into their interaction with key antioxidant enzymes. A study involving human red blood cell hemolysates investigated the effects of various derivatives, including the closely related compound 1-[(4-methyl)-phenoxyethyl]-piperazine, on Superoxide Dismutase (SOD) and Catalase (CAT) activity. nih.govnih.gov

The findings indicate that 1-[(4-methyl)-phenoxyethyl]-piperazine significantly modulates SOD activity. When incubated with red blood cell hemolysates, this compound demonstrated a marked increase in SOD activity across a range of concentrations (10⁻⁸ to 10⁻⁴ mol x L⁻¹). nih.govnih.gov The most substantial increase observed was approximately 140% of the baseline activity. nih.gov This suggests a direct or indirect interaction with the SOD enzyme system, enhancing its capacity to dismutate superoxide radicals.

In contrast, the same family of 1-(phenoxyethyl)-piperazine analogues was found to decrease CAT activity. nih.gov This negative modulation of catalase, an enzyme crucial for the decomposition of hydrogen peroxide, suggests a complex and differential effect on the cellular antioxidant defense system. The observed increase in SOD activity, which produces hydrogen peroxide, coupled with a decrease in CAT activity, points to a nuanced role of this chemical scaffold in modulating oxidative stress pathways.

Table 1: Effect of 1-[(4-methyl)-phenoxyethyl]-piperazine on SOD and CAT Activity in Red Blood Cell Hemolysates

| Compound | Concentration (mol x L⁻¹) | Target Enzyme | Observed Effect |

|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | 10⁻⁸ to 10⁻⁴ | Superoxide Dismutase (SOD) | Markedly increased activity (up to ~140% of original) nih.gov |

Glycogen Synthase Kinase 3β (GSK3β) Interaction Studies

A comprehensive review of the scientific literature did not yield specific studies investigating the direct interaction between this compound and Glycogen Synthase Kinase 3β (GSK3β). While research exists on other piperazine-containing molecules as inhibitors of GSK3β, data directly pertaining to this compound is not available. researchgate.netnih.govnih.gov

Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) Inhibition Research

There is currently no available research in the reviewed scientific literature that specifically examines the inhibitory effects of this compound on Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1). Studies on ACAT-1 inhibitors have explored various chemical structures, including some with piperazine moieties, but a direct link to this compound has not been established. nih.govresearchgate.netmdpi.com

In Vitro Cellular Assays for Target Engagement and Biological Activity

Neurotoxicity Models in Cellular Systems (e.g., MPP+ induced)

A search of the available scientific literature did not uncover any studies evaluating the effects of this compound in cellular models of neurotoxicity, such as those induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). frontiersin.orgnih.govwikipedia.org MPP+ is a widely utilized compound to induce Parkinson's disease-like pathology in cellular systems, but research on the protective or modulatory role of this compound in this context has not been reported.

Antioxidant Activity Assessment in Biological Samples (e.g., human plasma, red blood cell hemolysates)

The antioxidant potential of 1-(phenoxyethyl)-piperazine derivatives has been assessed in human biological samples. In a study using human venous blood, the antioxidant profile of these compounds was evaluated in plasma and red blood cell hemolysates. nih.govnih.gov

Specifically, for the 1-[(4-methyl)-phenoxyethyl]-piperazine derivative, a significant increase in the total antioxidant capacity (TAC) of plasma was observed, as measured by the Ferric Reducing Ability of Plasma (FRAP) assay. nih.gov The FRAP values reportedly increased to between 160% and 195% of the original values, indicating a potent antioxidant effect in this medium. nih.gov These assessments were conducted across a concentration range of 10⁻⁸ to 10⁻⁴ mol x L⁻¹. nih.govnih.gov

In red blood cell hemolysates, as detailed in section 3.2.2, this compound demonstrated a notable increase in SOD activity while concurrently decreasing CAT activity. nih.gov This dual activity highlights its role as a modulator of specific enzymatic antioxidant pathways.

Pre-clinical Animal Model Studies (Mechanistic Focus)

A review of the existing scientific literature did not yield any pre-clinical studies in animal models focusing on the specific mechanistic actions of this compound. While the parent family of 1-(phenoxyethyl)-piperazine derivatives has been noted for hypotensive activity in rats, detailed mechanistic studies in animal models for the title compound are not available in the searched databases. nih.govnih.gov

Effects on Neurotransmitter Release in Specific Brain Regions (e.g., Rat Prefrontal Cortex)

There is no available research detailing the effects of this compound on neurotransmitter release in the rat prefrontal cortex or any other specific brain region. Studies on the modulation of key neurotransmitters such as dopamine and serotonin by this particular compound have not been published in the accessible scientific literature.

Pharmacokinetic Profiles in Animal Models (e.g., Tissue Distribution, Brain Uptake)

Information regarding the pharmacokinetic profile of this compound in animal models is not available. Data on its absorption, distribution, metabolism, and excretion (ADME), including tissue-specific distribution and uptake into the brain, have not been documented in research publications.

Metabolic Stability Profiling in Liver Microsomes (e.g., Human and Mouse)

No studies on the metabolic stability of this compound in human or mouse liver microsomes were identified. Research characterizing its biotransformation, rate of metabolism, or the identification of its metabolites has not been published.

Plasma Protein Binding Research

There is no available data from research investigating the plasma protein binding characteristics of this compound. The extent to which this compound binds to plasma proteins such as albumin, which influences its distribution and availability, remains uncharacterized in the scientific literature.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Systematic Structural Modifications for SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For piperazine-based compounds, SAR is typically explored by systematically altering different parts of the molecule, such as the substituents on the piperazine (B1678402) ring and modifications to its appended side chains.

Substituent Variation on the Piperazine Ring

The piperazine ring in the parent compound features a methyl group at the N1 position and a phenoxyethyl group at the N4 position. In related arylpiperazine derivatives, the nature of the substituent on one of the piperazine nitrogens is a critical determinant of biological activity and receptor selectivity.

For instance, studies on a series of 1-arylpiperazine derivatives have shown that modifying the aryl ring attached to the piperazine nitrogen significantly impacts receptor affinity. Research on JNJ4796, an anti-influenza agent, involved extensive modification of a phenyl ring attached to the piperazine core. nih.gov Similarly, in a series of potential anticancer agents, replacing a phenylpiperazine moiety with a 3,4-dichlorophenylpiperazine substituent led to a marked increase in cytotoxic activity. mdpi.comnih.gov In another example, SAR studies of FPMINT, a nucleoside transporter inhibitor, revealed that the presence and position of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring were essential for inhibitory effects on both ENT1 and ENT2 transporters. acs.org

These findings underscore a general principle in piperazine chemistry: the electronic and steric properties of the substituent on the piperazine nitrogen are crucial for molecular recognition at the target receptor. For 1-methyl-4-(2-phenoxyethyl)piperazine, replacing the N1-methyl group with various substituted aryl or heteroaryl rings would be a logical step in an SAR campaign to explore and optimize biological activity.

Table 1: Impact of Piperazine Ring Substitution on Activity in Analogous Series

| Parent Scaffold | Modification on Piperazine Ring | Observed Effect | Reference |

| 1,2-Benzothiazine | Change from phenylpiperazine to 3,4-dichlorophenylpiperazine | Increased cytotoxic activity | mdpi.com |

| FPMINT Analogue | Variation of halogen substitute on fluorophenyl moiety | Essential for inhibitory effects on ENT1/ENT2 | acs.org |

| JNJ4796 | Modification of phenyl ring | Altered anti-influenza activity | nih.gov |

Modifications of the Phenoxyethyl Moiety

The phenoxyethyl group is another key structural component ripe for modification. This moiety consists of a phenyl ring connected via an ether linkage to an ethyl chain, which in turn connects to the N4 of the piperazine ring. Alterations to the phenyl ring, the ether linkage, or the ethyl spacer can profoundly affect activity.

SAR studies on anticonvulsant piperazine derivatives, including compounds like 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine, highlight the importance of the phenoxyethyl portion. nih.gov The substitution pattern on the phenoxy ring directly influences the compound's protective index in seizure models. nih.gov In studies of aryl alkanol piperazine derivatives, the nature of the terminal substituents and the length of the spacer connecting to the piperazine ring were shown to influence selectivity for different receptors. nih.gov For example, 3D-QSAR models of hydantoin-phenylpiperazines indicated that side-chain length helps modulate affinity and selectivity between 5-HT1A and alpha-1 receptors. nih.gov

Furthermore, research on FPMINT analogues demonstrated that replacing a larger aromatic system (naphthalene) with a smaller, substituted benzene (B151609) ring in a similar position to the phenoxy group dramatically altered inhibitory activity. Adding small alkyl or oxymethyl groups to the para position of the benzene ring was able to restore activity at two different transporter subtypes, showcasing the sensitivity of the target to the size and chemical nature of this part of the molecule. acs.org This suggests that for this compound, substitutions on the phenyl ring (e.g., with halogens, methyl, or methoxy (B1213986) groups) or altering the ethyl linker length would be critical modifications to explore its SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding drug design.

For classes of compounds like piperazine derivatives, QSAR studies have successfully identified key molecular properties that govern their biological effects. mdpi.comnih.gov A typical QSAR study on piperazine derivatives might involve calculating a wide range of descriptors, including:

Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. mdpi.comnih.gov

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Physicochemical Properties: Including lipophilicity (LogP), molar refractivity (MR), and polar surface area (PSA). mdpi.com

For example, a QSAR study on piperazine-based mTORC1 inhibitors revealed that descriptors like LUMO energy, electrophilicity, molar refractivity, and polar surface area were significantly correlated with inhibitory activity. mdpi.com Another study on aryl alkanol piperazines with antidepressant activity found that descriptors related to atom types, dipole moment, and molecular shape were crucial for explaining their inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), have also been used to correlate electrostatic and steric fields of piperazine derivatives with their activity, providing a 3D map of favorable and unfavorable interaction regions. nih.govnih.gov

Table 2: Common Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Potential Influence | Reference |

| Electronic | HOMO/LUMO Energy | Electron donating/accepting capability, reactivity | mdpi.comnih.gov |

| Steric/Shape | Molar Refractivity (MR) | Molecular volume and polarizability | mdpi.com |

| Physicochemical | Polar Surface Area (PSA) | Membrane permeability, hydrogen bonding capacity | mdpi.com |

| 3D Field | Steric and Electrostatic Fields (CoMFA) | Shape and electronic complementarity with receptor | nih.govnih.gov |

Molecular Modeling and Dynamics Simulations

Computational techniques like molecular docking and conformational analysis are invaluable for understanding how a ligand like this compound might interact with a biological target at an atomic level.

Ligand-Protein Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method helps to visualize plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex.

Docking studies performed on various phenylpiperazine derivatives have consistently highlighted the importance of the piperazine nitrogen atoms and the terminal aromatic ring in anchoring the ligand within the binding site. For example, docking of N-phenylpiperazine derivatives into the α1A-adrenoceptor showed that an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety were key to binding affinity. rsc.org In another study, docking of benzothiazine-phenylpiperazine compounds into a DNA-Topoisomerase II complex revealed that the phenylpiperazine part slides between nucleic acid bases, engaging in π-π stacking interactions. mdpi.com Similarly, docking studies of different piperazine derivatives have identified key interactions with specific amino acid residues, such as aspartic acid, through hydrogen bonding. mdpi.comrsc.org

For this compound, a docking study would likely show the protonated N1-methylpiperazine nitrogen forming a crucial electrostatic or hydrogen bond interaction with an acidic residue (e.g., Aspartate) in the target protein. The phenoxy group would likely occupy a hydrophobic pocket, engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues.

Conformational Analysis and Bioactive Conformation Prediction

The piperazine ring typically exists in a stable chair conformation. However, the orientation of the substituents (axial vs. equatorial) and the rotation around single bonds (like the C-O bond in the phenoxyethyl moiety) create a complex conformational landscape. rsc.org NMR-based studies on N-acylated piperazines have shown that restricted rotation around the N-acyl bond can lead to the presence of multiple conformers in solution. rsc.org

Binding Site Characterization

While specific binding site characterization for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous arylpiperazine derivatives. For instance, research on a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines targeting the dopamine (B1211576) D2 receptor (D2R) has provided valuable information on potential binding modes. nih.gov Molecular docking analyses of these compounds suggest two primary orientations within the D2R binding pocket. The more stable of these proposed orientations involves the formation of a salt bridge between the basic nitrogen of the piperidine (B6355638) moiety and the aspartic acid residue at position 114 (Asp114) of the receptor. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For piperazine-containing ligands, these models often highlight the importance of the basic nitrogen atom, aromatic regions, and hydrophobic groups. researchgate.net

A ligand-based pharmacophore model for a series of arylpiperazine derivatives can be constructed based on their known activities. Such a model for this compound and its analogues would likely include the following key features:

A positive ionizable feature: Corresponding to the protonated tertiary amine of the piperazine ring.

A hydrophobic aromatic feature: Representing the phenoxy group.

A hydrogen bond acceptor feature: The ether oxygen of the phenoxyethyl group.

A hydrophobic feature: The ethyl linker connecting the piperazine and phenoxy moieties.

The spatial relationship between these features would be critical for activity. Ligand-based design strategies can then utilize this pharmacophore model to search for novel molecules that possess these essential features in the correct geometric arrangement, potentially leading to the discovery of new compounds with similar or improved biological profiles. nih.gov This approach allows for scaffold hopping, where the core piperazine structure might be replaced with other chemical groups that maintain the required pharmacophoric elements. arxiv.org

Quantum Chemical Calculations for Electronic Properties

These calculations can determine key electronic parameters:

| Electronic Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and can be related to the molecule's ability to participate in charge-transfer interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | The MEP can identify regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the piperazine ring would be expected to be regions of negative potential, attractive to protons or electrophilic centers in a binding site. |

| Atomic Charges | The distribution of electron charge among the atoms of the molecule. | Understanding the charge distribution helps in predicting the strength of electrostatic interactions with a biological target. The nitrogen atoms are expected to carry a partial negative charge, while the attached hydrogen and carbon atoms will have partial positive charges. |

These electronic properties are fundamental to understanding the molecule's behavior at a subatomic level and are crucial for developing accurate parameters for molecular mechanics force fields used in molecular docking and dynamics simulations.

Chemoinformatics and Virtual Screening for Novel Analogues

Chemoinformatics and virtual screening are indispensable tools in modern drug discovery for identifying novel and promising drug candidates from large chemical libraries. researchgate.net For a scaffold like this compound, virtual screening campaigns can be designed based on either the known structure of a biological target (structure-based virtual screening) or on the chemical features of known active ligands (ligand-based virtual screening).

A typical workflow for identifying novel analogues of this compound would involve:

Database Preparation: A large database of commercially available or synthetically accessible compounds is compiled.

Filtering: The database is filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.

Pharmacophore-Based Screening: The previously developed pharmacophore model for phenoxyethylpiperazine derivatives is used to rapidly screen the filtered database, identifying molecules that match the essential chemical features. nih.gov

Molecular Docking: The hits from the pharmacophore screen are then docked into the putative binding site of a target protein. This step predicts the binding conformation and estimates the binding affinity of each compound.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other parameters, such as the quality of their interactions with key residues in the binding site.

Visual Inspection and Selection: The top-ranked compounds are visually inspected to assess the plausibility of their binding modes, and a final selection of candidates is made for experimental testing.

This multi-step approach allows for the efficient exploration of vast chemical space to identify novel analogues with potentially enhanced activity or improved pharmacokinetic properties.

De Novo Design Strategies for Piperazine Scaffolds

De novo design is a computational strategy that aims to construct novel molecules with desired properties from scratch, rather than searching for them in existing databases. nih.gov For piperazine scaffolds, de novo design can be employed to generate new analogues of this compound with unique chemical structures.

Several de novo design strategies are applicable:

Fragment-Based Growth: Starting with a core fragment, such as the 1-methylpiperazine (B117243) or phenoxyethyl moiety, new chemical groups are computationally added in a stepwise manner to build a complete molecule that fits within the constraints of a target binding site.

Linker-Based Design: If two key interacting fragments are known, computational methods can be used to design novel linkers, such as variations of the ethyl chain in this compound, to optimally connect them.

Generative Models: More advanced techniques, such as those based on artificial intelligence and machine learning (e.g., generative adversarial networks or recurrent neural networks), can be trained on known active molecules to generate entirely new chemical structures that are predicted to be active. Recent developments in pharmacophore-conditioned diffusion models show promise in generating molecules that adhere to predefined pharmacophoric constraints. arxiv.org

These de novo design approaches offer the potential to explore novel chemical space and design piperazine-based ligands with optimized properties that may not be present in existing compound libraries. nih.gov

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or by-products, and for its quantification. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of many pharmaceutical compounds and organic molecules. For 1-methyl-4-(2-phenoxyethyl)piperazine, its separation from related substances can be readily achieved. The presence of the phenoxy group provides a chromophore, making the molecule detectable by UV-Vis and Diode-Array Detectors (DAD). nih.gov In contrast, the basic piperazine (B1678402) ring itself does not absorb significantly in the common UV range, often necessitating derivatization for detection if the substituent lacks a chromophore. researchgate.netjocpr.com

Reversed-phase HPLC is commonly employed for piperazine derivatives. nih.gov A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid for MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The gradient and mobile phase composition are optimized to achieve good separation and peak shape. nih.gov For compounds like piperazine that are hydrophilic and basic, specialized columns or ion-pairing reagents might be used to improve retention on traditional reversed-phase columns. sielc.com

Table 1: Example HPLC Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 or similar reversed-phase | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | nih.govsielc.com |

| Detection | DAD or UV-Vis (e.g., 200-300 nm) | nih.gov |

| Column Temp. | Typically ambient to 40 °C | nih.gov |

| Injection Vol. | 1-10 µL | jocpr.com |

| Flow Rate | 0.5-1.0 mL/min | jocpr.com |

Note: This table presents typical conditions for related compounds, as specific published data for this compound is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org Many piperazine derivatives can be analyzed using this method, which provides excellent separation and definitive identification through mass spectra. unodc.orgtsijournals.com The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl/95% methyl silicone column) before entering the mass spectrometer. unodc.org

The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For this compound, characteristic fragments would be expected from the cleavage of the piperazine ring, the loss of the N-methyl group, and the fragmentation of the phenoxyethyl side chain. For instance, studies on similar benzylpiperazines show characteristic fragmentation patterns that allow for the differentiation of isomers. nih.govoup.com In some cases, derivatization with reagents like perfluoroacylating agents is used to improve volatility and chromatographic performance, although it may not always provide additional fragments for discriminating between isomers. nih.govoup.com

Table 2: Example GC-MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | 5% phenyl/95% methyl silicone or similar | unodc.org |

| Carrier Gas | Helium | researchgate.net |

| Injector Temp. | ~250 °C | unodc.orgresearchgate.net |

| Oven Program | Temperature ramp (e.g., 100°C to 290°C) | unodc.org |

| Ionization Mode | Electron Impact (EI), 70 eV | oup.com |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or TOF) | unodc.org |

Note: This table presents typical conditions for related compounds, as specific published data for this compound is not available.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS, LC-HRMS)

LC-MS and its tandem version, LC-MS/MS, are indispensable tools in modern analytical research, combining the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This is particularly useful for polar, non-volatile, or thermally labile compounds that are not suitable for GC-MS. nih.gov LC-MS is widely used for the detection and quantification of piperazine derivatives in various matrices. nih.govnih.gov

In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. This transition is highly specific and allows for quantification even at very low levels. nih.gov Common ionization sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments, which is a powerful tool for structural confirmation. oup.commdpi.com

Table 3: General LC-MS/MS Methodological Parameters for Piperazine Derivatives

| Parameter | Description | Source |

|---|---|---|

| Separation | HPLC using reversed-phase column | nih.govnih.gov |

| Ionization | ESI or APCI, typically in positive ion mode for piperazines | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification | nih.gov |

| Precursor Ion | [M+H]⁺ for the target analyte | nih.gov |

| Product Ions | Specific fragments resulting from collision-induced dissociation | nih.gov |

Note: This table outlines a general approach, as specific published data for this compound is not available.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com It offers advantages like higher speed, different selectivity compared to HPLC, and reduced organic solvent consumption. nih.govamericanpharmaceuticalreview.com SFC is well-suited for the analysis and purification of a wide range of pharmaceutical compounds, including basic compounds. nih.gov

When coupled with mass spectrometry, SFC-MS becomes a powerful analytical tool. For basic compounds like this compound, a co-solvent such as methanol is typically added to the CO₂ mobile phase to achieve good peak shapes and retention. The interface to the mass spectrometer often involves an APCI source, which is well-suited for the high flow rates and volatile mobile phase of SFC. americanpharmaceuticalreview.com A make-up solvent may be added post-column to aid ionization, particularly for ESI. youtube.com SFC-MS is especially valuable for chiral separations, which can be performed much faster than with normal-phase HPLC. americanpharmaceuticalreview.com

Table 4: General Parameters for SFC-MS Analysis

| Parameter | Description | Source |

|---|---|---|

| Mobile Phase A | Supercritical CO₂ | youtube.com |

| Mobile Phase B | Modifier/Co-solvent (e.g., Methanol, Ethanol) | americanpharmaceuticalreview.com |

| Column | Various packed columns (e.g., silica (B1680970), diol, chiral phases) | americanpharmaceuticalreview.com |

| Detection | MS, typically with APCI or ESI source | americanpharmaceuticalreview.com |

| Back Pressure | A regulator is used to keep the mobile phase supercritical | youtube.com |

Note: This table describes a general SFC-MS setup. Specific application data for this compound is not available in the searched literature.

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are used to elucidate the precise molecular structure of a compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By analyzing the ¹H and ¹³C NMR spectra, the chemical environment of nearly every hydrogen and carbon atom in the molecule can be determined.

For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the different types of protons. The aromatic protons on the phenoxy group would appear in the downfield region (typically δ 6.8-7.4 ppm). The protons of the two methylene (B1212753) groups in the phenoxyethyl chain would likely appear as two triplets. The four methylene groups of the piperazine ring would show signals in the aliphatic region, often as complex multiplets due to the ring conformation. rsc.org The N-methyl group would present as a sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. This includes the carbons of the phenyl ring, the ethyl chain, the piperazine ring, and the methyl group. The chemical shifts provide insight into the electronic environment of each carbon. For instance, studies of N-benzoylated piperazines show that the piperazine ring can undergo chair-to-chair interconversion, which can be studied using temperature-dependent NMR to determine energy barriers. rsc.org

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl (Ar-H) | 6.8 - 7.4 | Multiplet | Protons on the phenoxy ring. |

| Methylene (-O-CH₂-) | ~4.1 | Triplet | Methylene group attached to the phenoxy oxygen. |

| Methylene (-CH₂-N) | ~2.8 | Triplet | Methylene group attached to the piperazine nitrogen. |

| Piperazine (-CH₂-N-CH₂-) | 2.4 - 2.7 | Multiplets | Protons on the piperazine ring. |

| Methyl (N-CH₃) | ~2.3 | Singlet | Protons of the N-methyl group. |

Note: These are estimated values based on the analysis of structurally similar compounds, as published spectra for the specific title compound are not available. Actual values may vary.

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted δ (ppm) | Notes |

|---|---|---|

| Phenyl (Ar-C) | 114 - 159 | Carbons of the phenoxy ring. |

| Methylene (-O-CH₂-) | ~67 | Methylene carbon attached to the phenoxy oxygen. |

| Methylene (-CH₂-N) | ~58 | Methylene carbon attached to the piperazine nitrogen. |

| Piperazine (C-N(Me)-C) | ~55 | Piperazine carbons adjacent to the methylated nitrogen. |

| Piperazine (C-N(EtOPh)-C) | ~53 | Piperazine carbons adjacent to the substituted nitrogen. |

| Methyl (N-CH₃) | ~46 | Carbon of the N-methyl group. |

Note: These are estimated values based on the analysis of structurally similar compounds, as published spectra for the specific title compound are not available. Actual values may vary.

Infrared (IR) Spectroscopy

The analysis of related compounds provides a reference for these expected peaks:

Aromatic C-H Stretching : The phenoxy group would exhibit sharp absorption bands above 3000 cm⁻¹, characteristic of C-H stretching in an aromatic ring.

Aliphatic C-H Stretching : The ethyl group and the piperazine ring's methylene groups, as well as the N-methyl group, would show strong C-H stretching absorptions in the 2800-3000 cm⁻¹ region. Gas-phase IR spectra of the parent 1-methylpiperazine (B117243) show prominent peaks in this area. nist.govnist.gov

C-O-C Stretching : A strong, characteristic band for the aryl-alkyl ether linkage (C-O-C) is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-N Stretching : The stretching vibrations of the C-N bonds within the piperazine ring typically appear in the 1100-1200 cm⁻¹ range.

Aromatic C=C Bending : The benzene (B151609) ring of the phenoxy group will produce several characteristic "fingerprint" bands in the 1450-1600 cm⁻¹ region.

A comparison with the IR spectrum of piperazine itself shows characteristic N-H stretching (which would be absent in the fully substituted target compound) and C-H bending vibrations. researchgate.netchemicalbook.com The IR spectrum of 1-methylpiperazine provides a closer model for the substituted ring system. nist.gov

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | 2800-3000 | Stretching |

| C=C (Aromatic) | 1450-1600 | Bending |

| C-O-C (Ether) | 1200-1250 | Asymmetric Stretching |

| C-N (Tertiary Amine) | 1100-1200 | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

While a published mass spectrum for this compound has not been identified, its fragmentation pattern under electron ionization (EI) can be predicted. The molecular ion [M]⁺ would be observed at m/z 220. Upon ionization, the molecule would likely undergo fragmentation at several key points:

Alpha-Cleavage : The most favorable cleavage is typically at the carbon alpha to the nitrogen atoms. This would lead to the formation of a stable, resonance-stabilized ion. The primary fragment would likely be the N-methylpiperazine cation at m/z 99/100 resulting from the cleavage of the bond between the piperazine ring and the ethyl group. This is a characteristic fragmentation for N-substituted piperazines. nih.gov

Ether Bond Cleavage : Cleavage of the phenoxyethyl side chain can occur. Loss of a phenoxy radical (•OPh) would yield a fragment at m/z 127. Alternatively, cleavage could produce a phenoxyethyl cation at m/z 121.

Piperazine Ring Fragmentation : The piperazine ring itself can fragment, leading to smaller amine fragments.

HRMS would confirm the elemental composition of the parent molecule (C₁₃H₂₀N₂O) and its major fragments, distinguishing it from other isobaric compounds. LC-MS/MS methods developed for other piperazine derivatives, often using electrospray ionization (ESI), demonstrate the high sensitivity of this technique for detecting and quantifying piperazines in various matrices. mdpi.comnih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Phenoxyethyl cation |

| 100 | [C₅H₁₂N₂]⁺• | N-methylpiperazine radical cation |

| 99 | [C₅H₁₁N₂]⁺ | N-methylpiperazinyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is useful for detecting molecules with chromophores (light-absorbing functional groups). The parent piperazine ring does not absorb significantly in the typical UV range (200-400 nm). nist.gov Therefore, the UV-Vis absorption profile of this compound is dominated by the phenoxy group.

The benzene ring within the phenoxy moiety is a known chromophore. Substituted benzenes typically exhibit two primary absorption bands:

A strong absorption band (the E2-band) around 200-220 nm.

A weaker, structured absorption band (the B-band) in the 250-270 nm region.

For this compound, a characteristic absorption maximum (λ-max) is expected around 255-270 nm, attributable to the π → π* transitions of the aromatic ring. This property is crucial for quantitative analysis using techniques like High-Performance Liquid Chromatography with a UV detector (HPLC-UV). Studies on other phenyl-substituted piperazines confirm that the piperazine substituent does not significantly alter the primary absorption bands of the phenyl chromophore.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available crystal structure for this compound. However, the crystal structure of a related, more complex molecule, 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine , has been reported. nih.gov In this related structure, the piperazine ring was found to adopt a stable chair conformation, with the bulky substituents occupying equatorial positions to minimize steric hindrance. nih.gov This is the expected low-energy conformation for a substituted piperazine ring.

Based on this related structure and general chemical principles, it can be inferred that this compound would also likely crystallize with its piperazine ring in a chair conformation, and the phenoxyethyl group would likely be in an equatorial position.

Table 3: Crystallographic Data for a Related Phenoxyethylpiperazine Derivative

| Compound | 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine nih.gov |

|---|---|

| Formula | C₂₆H₂₈F₂N₂O |

| Crystal System | Monoclinic |

| Conformation | Piperazine ring in a chair conformation |

Note: This data is for a related compound, not this compound.

Derivatization Techniques for Enhanced Analytical Detection

Derivatization involves chemically modifying a compound to enhance its detectability or improve its chromatographic properties. For many simple piperazines that lack a chromophore, derivatization is necessary for analysis by HPLC-UV. jocpr.com Common derivatizing agents include 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with secondary amines to form a highly UV-active product. jocpr.com

However, since this compound already possesses a phenoxy group, it is inherently UV-active, making pre-column derivatization for UV detection unnecessary. Derivatization could still be employed for other purposes:

Gas Chromatography (GC) : To increase volatility and thermal stability for GC analysis, the molecule could potentially be derivatized, although as a tertiary amine, it is often amenable to direct GC analysis.

Fluorescence Detection : If higher sensitivity is required, the molecule could be reacted with a fluorescent tagging agent.

Chiral Separations : For separating enantiomers (if a chiral center were present), derivatization with a chiral reagent can be used to form diastereomers that are separable on a non-chiral column.

Electrochemical Analysis Methods in Research

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of a molecule. The piperazine moiety is electrochemically active and can be oxidized at a solid electrode. mdpi.com Studies on piperazine and its derivatives show that the oxidation process typically occurs at the nitrogen atoms. mdpi.comresearchgate.net

For this compound, which has two tertiary nitrogen atoms, an irreversible oxidation peak would be expected at a positive potential on a glassy carbon or similar electrode. The presence of two nitrogen atoms in different chemical environments (one with a methyl group, one with a phenoxyethyl group) might lead to a complex, multi-step oxidation process. researchgate.net

While specific electrochemical data for this compound is not available, research on other piperazine antihistamines has utilized their electrochemical oxidation for detection in HPLC systems with electrochemical detectors. semanticscholar.org This suggests that electrochemical methods could be developed for the sensitive detection and quantification of this compound. The exact oxidation potential would be influenced by factors such as pH and the solvent system used. mdpi.comresearchgate.net

Emerging Research Areas and Future Directions for 1 Methyl 4 2 Phenoxyethyl Piperazine

Exploration of Novel Synthetic Pathways

The synthesis of 1,4-disubstituted piperazines is a well-established area of medicinal chemistry. Typically, the synthesis of 1-methyl-4-(2-phenoxyethyl)piperazine would be achieved through the N-alkylation of 1-methylpiperazine (B117243) with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide, or by reacting phenol (B47542) with a 2-(4-methylpiperazin-1-yl)ethanol derivative.

Future research into novel synthetic pathways could focus on developing more efficient, cost-effective, and environmentally friendly methods. Potential areas of exploration include:

Catalytic C-O Coupling Reactions: Modern cross-coupling methodologies, such as Buchwald-Hartwig or Ullmann-type reactions, could be explored to form the phenoxy ether linkage under milder conditions than traditional Williamson ether synthesis.

Flow Chemistry Synthesis: The development of a continuous flow process could offer improved reaction control, scalability, and safety for the synthesis of the key intermediates or the final compound.

Biocatalytic Approaches: Investigating the use of enzymes to catalyze key steps, such as the etherification or alkylation, could lead to highly selective and sustainable synthetic routes.

While general methods for producing similar piperazine (B1678402) derivatives are frequently published, specific literature detailing the application of these novel, advanced synthetic strategies to this compound has not been identified in recent research.

Identification of Additional Molecular Targets

Early research into this compound suggested its mechanism of action involved the modulation of dopaminergic systems. Studies indicated that the compound could inhibit striatal adenylate cyclase activity, both in its basal state and when stimulated by dopamine (B1211576). nih.gov This effect on a key second messenger system points towards an interaction with G-protein coupled receptors, likely dopamine receptors. nih.gov

The future of research in this area lies in moving beyond these initial findings to identify more specific molecular targets and downstream effectors. Emerging areas for investigation could include:

Receptor Subtype Profiling: Modern receptor binding assays could be used to comprehensively screen the compound against all dopamine receptor subtypes (D1-D5) to determine its precise affinity and selectivity profile. This could reveal previously unknown interactions.

Target Deconvolution: Unbiased screening approaches, such as chemical proteomics or thermal shift assays, could be employed to identify novel protein binding partners in relevant cell or tissue lysates, potentially uncovering targets outside of the dopaminergic system.

Neurotransmitter System Crosstalk: Investigating how the compound's known effects on dopamine signaling influence other neurotransmitter systems, such as the serotonergic or cholinergic systems, could provide a more complete picture of its neuropharmacological profile. nih.gov Research on other piperazine-containing molecules has often revealed complex interactions with multiple receptor types, a possibility that remains underexplored for this compound. nih.gov

Advanced in vitro and ex vivo Mechanistic Investigations

Recent and future research efforts can leverage advanced analytical techniques to build a more detailed mechanistic understanding of the compound's fate and activity at the cellular level. A pivotal area of investigation is its metabolism, as metabolic transformation can dramatically alter a compound's biological activity.

An important in vitro study investigated the metabolism of this compound (as Fipexide) in human, rat, mouse, and dog liver microsomes. nih.gov This study utilized liquid chromatography/mass spectrometry (LC/MS) to identify several metabolites formed through processes like N-oxidation, demethylenation, and hydrolysis. nih.gov The identification of reactive intermediates, particularly an ortho-quinone formed from a catechol metabolite, is a key finding. nih.govresearchgate.net Such reactive species can covalently bind to cellular macromolecules, a mechanism that warrants further investigation.

Future research should expand on these findings through:

Quantitative Metabolite Analysis: Determining the rate and extent of formation of each major metabolite in different preclinical species and in human-derived systems (e.g., hepatocytes) to better predict its metabolic profile.

Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) isoforms responsible for the key metabolic transformations. mdpi.com This information is crucial for understanding potential drug-drug interactions.

Ex Vivo Tissue Analysis: Using techniques like precision-cut tissue slices (e.g., from liver or brain) to study metabolism and target engagement in a more physiologically relevant environment that preserves the tissue architecture.

| Metabolite Type | Description | Method of Detection | Potential Significance |

| Hydrolysis Products | The molecule can be cleaved into its constituent parts. | LC/MS | Formation of distinct chemical entities with their own biological activities. |

| N-Oxide | Oxidation of the nitrogen atom on the methylpiperazine ring. | LC/MS | A common metabolic pathway for tertiary amines. |

| Hydroxylated Metabolite | Addition of a hydroxyl group to the molecule. | LC/MS | Can alter solubility and provide a site for further conjugation. |

| Demethylenated Metabolite | A catechol intermediate formed via cleavage of a methylenedioxy ring present in the original Fipexide structure. | LC/MS | This catechol is a precursor to a reactive ortho-quinone. nih.gov |

| Reactive Intermediates | The ortho-quinone formed from the catechol metabolite. | Trapping experiments with glutathione (B108866) and N-acetylcysteine. nih.gov | Can covalently bind to proteins and other nucleophiles, a key area for mechanistic investigation. researchgate.net |

This table summarizes findings from in vitro metabolism studies of a specific formulation of Fipexide that included a p-chlorophenoxyacetyl moiety attached to the piperazine nitrogen, which is different from the core this compound structure. The study investigated the hydrolysis of this amide bond. nih.gov

Development of Research Probes and Tools

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. nih.gov For this compound to be developed into a useful research probe, its molecular target would need to be identified with high confidence and its selectivity for that target established.

Should a specific, high-affinity target be identified (as discussed in section 6.2), future research could focus on transforming this molecule into a valuable tool for chemical biology by:

Developing Radiolabeled Analogs: Synthesizing versions of the compound incorporating isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) would enable quantitative autoradiography and binding studies in tissues.

Creating Fluorescent Probes: Attaching a fluorophore to a position on the molecule that does not disrupt its binding could allow for visualization of the target in cells and tissues using fluorescence microscopy.

Designing Affinity-Based Probes: Creating derivatives with a reactive group or a clickable handle (e.g., an alkyne or azide) would allow for affinity-based protein profiling to confirm target engagement and identify interacting proteins in a cellular context.

Currently, there is no published research describing the development or use of this compound as a dedicated research probe.

Interdisciplinary Research Collaborations

Advancing the understanding of a molecule from basic chemistry to biological function requires extensive collaboration between different scientific disciplines. nih.govsdsu.edu Given that research on this compound is limited, future progress would be heavily dependent on establishing new interdisciplinary projects.

Key collaborations would be necessary between:

Medicinal and Synthetic Chemists: To design and create novel analogs, radiolabeled versions, and chemical probes.

Pharmacologists and Biochemists: To conduct detailed in vitro and ex vivo assays, identify molecular targets, and elucidate mechanisms of action. nih.gov

Neuroscientists and Cell Biologists: To study the effects of the compound on neuronal activity, signaling pathways, and cellular function using advanced models.

Computational Chemists and Structural Biologists: To perform molecular docking studies, run molecular dynamics simulations, and determine the structure of the compound bound to its target(s), providing a roadmap for rational drug design. nih.gov

As the compound is not currently a major focus of research, there are no documented large-scale interdisciplinary collaborations centered on this compound in the recent scientific literature. Any renewed interest would necessitate the formation of such teams to explore its potential in a modern research context.

Q & A

Q. What formulation challenges arise when developing this compound for CNS-targeted delivery?

- Methodological Answer : Overcome blood-brain barrier (BBB) penetration issues by optimizing LogP (1.5–2.5) and reducing P-gp efflux (assayed via Caco-2 monolayers). Use nanoparticle carriers (PLGA or liposomes) to enhance solubility. Validate brain uptake via PET imaging (e.g., C-labeled analogs) in primate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.